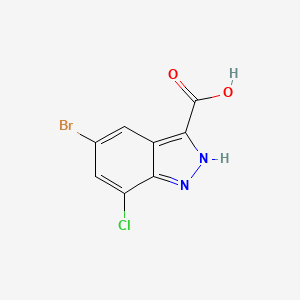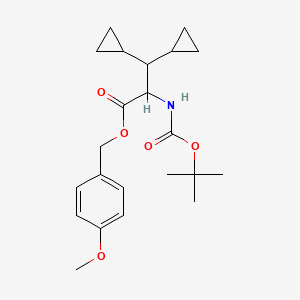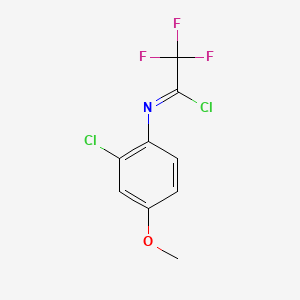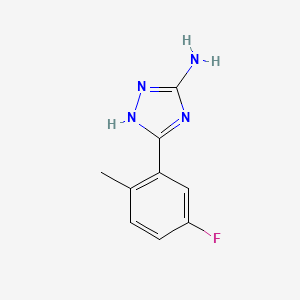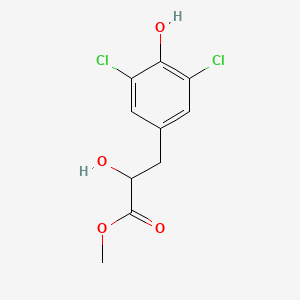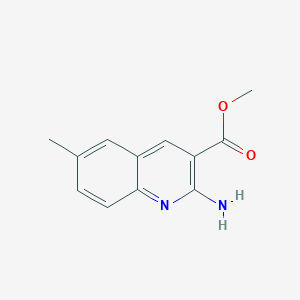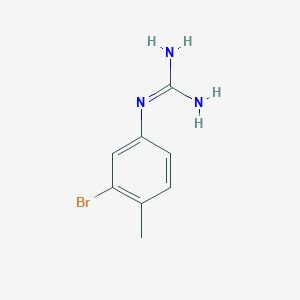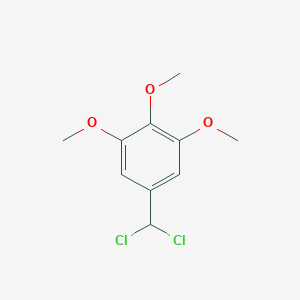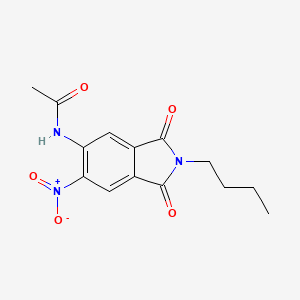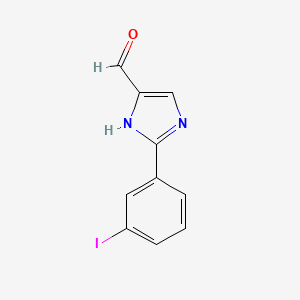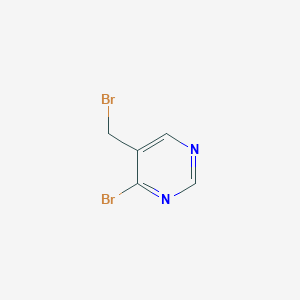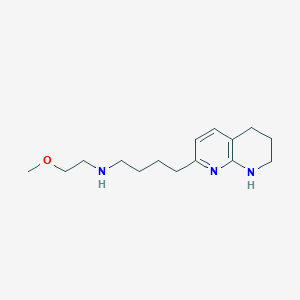
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine ring system, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Attachment of the butanamine side chain: This step often involves nucleophilic substitution reactions where the naphthyridine ring is reacted with a suitable butanamine derivative.
Introduction of the methoxyethyl group: This can be done through etherification reactions using methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxyethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with different alkyl or aryl groups.
科学的研究の応用
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine involves its interaction with specific molecular targets. The naphthyridine ring system can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-Methoxyethyl)-4-(1,8-naphthyridin-2-yl)-1-butanamine
- N-(2-Methoxyethyl)-4-(quinolin-2-yl)-1-butanamine
- N-(2-Methoxyethyl)-4-(isoquinolin-2-yl)-1-butanamine
Uniqueness
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine is unique due to the presence of the tetrahydro-naphthyridine ring, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
特性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C15H25N3O/c1-19-12-11-16-9-3-2-6-14-8-7-13-5-4-10-17-15(13)18-14/h7-8,16H,2-6,9-12H2,1H3,(H,17,18) |
InChIキー |
NETQOLVTQJGGOA-UHFFFAOYSA-N |
正規SMILES |
COCCNCCCCC1=NC2=C(CCCN2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



